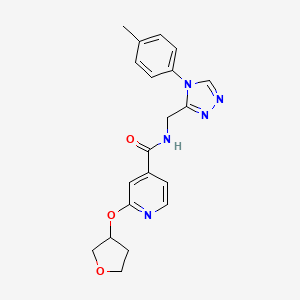

2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide

Description

The compound 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide features a hybrid structure combining a 1,2,4-triazole core, a p-tolyl substituent, and a tetrahydrofuran (THF)-linked isonicotinamide moiety. The 1,2,4-triazole ring is substituted at position 4 with a p-tolyl group (methyl-substituted phenyl), while the isonicotinamide group is functionalized with a THF-3-yl-oxy substituent at position 2 of the pyridine ring.

Properties

IUPAC Name |

N-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-14-2-4-16(5-3-14)25-13-23-24-18(25)11-22-20(26)15-6-8-21-19(10-15)28-17-7-9-27-12-17/h2-6,8,10,13,17H,7,9,11-12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIJZCNDPLEJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NN=C2CNC(=O)C3=CC(=NC=C3)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydrofuran-3-yl ether: This step involves the reaction of tetrahydrofuran with an appropriate halogenated compound under basic conditions to form the tetrahydrofuran-3-yl ether.

Synthesis of the triazole ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.

Coupling of the triazole and tetrahydrofuran-3-yl ether: The triazole ring is then coupled with the tetrahydrofuran-3-yl ether using a suitable coupling reagent, such as a carbodiimide, to form the desired intermediate.

Formation of the isonicotinamide moiety: The final step involves the reaction of the intermediate with isonicotinic acid or its derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the tetrahydrofuran moiety may enhance the lipophilicity and membrane permeability of the compound, facilitating better interaction with microbial targets. For instance:

- Antibacterial Studies : In vitro assays have shown that similar triazole-based compounds possess activity against various gram-positive and gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound's anticancer potential has been evaluated through various assays:

- Cell Line Studies : Preliminary tests indicate that derivatives similar to 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human tumor cells .

Case Studies and Research Findings

- Triazole Derivatives in Cancer Therapy : A study highlighted the efficacy of triazole derivatives in inhibiting tumor growth, showing that modifications to the triazole ring can significantly alter biological activity . The presence of the p-tolyl group enhances interactions with biological targets, potentially improving therapeutic outcomes.

- Antimicrobial Activity Assessment : Research conducted on related compounds revealed that they possess considerable activity against resistant strains of bacteria, making them suitable candidates for further development as antibiotics .

- Molecular Modeling Studies : Computational studies have suggested that the structural features of this compound allow for effective binding to target proteins involved in cancer proliferation and antimicrobial resistance .

Mechanism of Action

The mechanism of action of 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, inhibiting or activating their function.

Modulating signaling pathways: It can modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Interacting with nucleic acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Triazole Core

The p-tolyl group at position 4 of the triazole distinguishes the target compound from analogs such as 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole derivatives (e.g., compounds 8 and 9 in ). These analogs feature bulkier, lipophilic cyclopropylnaphthalene substituents, which likely enhance membrane permeability but reduce aqueous solubility compared to the target’s p-tolyl group .

Heteroatom Linkages and Functional Groups

The tetrahydrofuran-3-yl-oxy substituent on the isonicotinamide moiety introduces an oxygen-rich, semi-polar group. This contrasts with sulfur-containing analogs like Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 8 , ), where thioether linkages may confer higher lipophilicity but lower oxidative stability . Similarly, 1,2,4-triazol-3-thion derivatives () utilize sulfur atoms at position 3, which can participate in hydrogen bonding or redox interactions absent in the target’s oxygen-based THF group .

Amide vs. Ester Backbones

The isonicotinamide backbone of the target compound differs from ester-based agrochemicals like cyprofuram (), which contains a tetrahydro-2-oxo-3-furanyl group linked via an amide. While both share heterocyclic oxygen motifs, cyprofuram’s furanone ring and cyclopropanecarboxamide group are tailored for pesticidal activity, whereas the target’s isonicotinamide may favor pharmaceutical applications due to its resemblance to nicotinamide .

Solubility and Lipophilicity

The THF-oxy group likely enhances solubility compared to purely aromatic substituents (e.g., cyclopropylnaphthalene in ).

Data Tables

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Table 2: Physicochemical Properties (Inferred)

| Compound | logP (Estimated) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 2.5–3.0 | ~0.1–0.5 | Moderate |

| 4-(4-Cyclopropylnaphthalen-1-yl) | 4.0–4.5 | <0.1 | Low |

| 5-(3-,4-Fluorophenyl) Triazol-3-yl | 2.0–2.5 | ~0.5–1.0 | High |

Biological Activity

The compound 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide (CAS No. 1903654-04-5) is a complex organic molecule with potential therapeutic applications. Its structure includes a tetrahydrofuran moiety and a triazole ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 379.4 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 379.4 g/mol |

| CAS Number | 1903654-04-5 |

Antimicrobial Activity

Preliminary studies suggest that derivatives of isonicotinamide exhibit antimicrobial properties. The presence of the triazole ring in this compound may enhance its efficacy against various pathogens by interfering with their metabolic pathways. For instance, triazole derivatives have been documented to possess antifungal and antibacterial properties due to their ability to inhibit specific enzymes critical for microbial survival.

Anticancer Potential

Research indicates that compounds containing isonicotinamide and triazole moieties can exhibit anticancer activity. A study on similar compounds demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of the triazole ring with cellular targets may contribute to this activity.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleotide metabolism, similar to other isonicotinamides. This inhibition can lead to reduced proliferation of cancer cells and pathogens by disrupting their nucleic acid synthesis.

Case Studies

-

Anticancer Activity in Cell Lines

- A study evaluated the cytotoxic effects of various isonicotinamide derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain derivatives exhibited IC values in the low micromolar range, suggesting significant anticancer potential.

-

Antimicrobial Studies

- In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that compounds similar to the target compound inhibited bacterial growth effectively, supporting its potential as an antimicrobial agent.

Research Findings

Recent findings from related studies highlight the importance of the structural features of isonicotinamides in determining their biological activities:

Q & A

Synthesis Optimization

Q: What methods are recommended for synthesizing this compound, and how can reaction conditions be optimized? A: The synthesis involves nucleophilic substitution reactions. Key steps include:

- Reacting a triazole-thione precursor (e.g., 4-(p-tolyl)-1,2,4-triazole-3-thione) with a chloroacetamide derivative in ethanol/KOH under reflux (1–3 hours) .

- Optimize solvent choice (ethanol/water mixtures) and molar ratios (1:1) to minimize side products like sulfoxide formation .

- Monitor reaction progress via TLC or HPLC to ensure complete substitution.

Spectroscopic Characterization

Q: How can researchers confirm the molecular structure using spectroscopic methods? A: Combine experimental and computational techniques:

- NMR : Compare experimental H and C chemical shifts with DFT-calculated values (B3LYP/6-311G(d,p) basis set). For example, aromatic protons in the p-tolyl group typically appear at 7.2–7.8 ppm .

- IR : Validate functional groups (e.g., C=O stretch at ~1650–1700 cm) and compare with theoretical vibrational frequencies .

- Mass Spectrometry : Confirm molecular weight accuracy (e.g., HRMS for exact mass).

Data Contradiction Analysis

Q: How should discrepancies between experimental and theoretical spectroscopic data be addressed? A:

- Source Identification : Discrepancies in NMR shifts may arise from solvent effects or conformational flexibility. Re-calculate DFT models with explicit solvent (e.g., PCM for ethanol) .

- Torsional Adjustments : Perform rotational scans (e.g., varying torsion angles ±180°) to identify low-energy conformers that better match experimental data .

- Cross-Validation : Use X-ray crystallography (if crystalline) to resolve ambiguities in bond lengths/angles.

Conformational Flexibility

Q: What computational approaches are used to analyze conformational dynamics? A:

- DFT-Based Rotational Scans : Calculate energy profiles by rotating key bonds (e.g., tetrahydrofuran-3-yloxy linkage) to identify stable conformers .

- HOMO-LUMO Analysis : Determine electronic properties (e.g., energy gaps ≈5–6 eV) to assess reactivity and interaction potential with biological targets .

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water/DMSO) to study dynamic behavior over nanoseconds.

Derivative Design for Bioactivity

Q: How can structural modifications enhance biological activity? A: Focus on pharmacophore optimization:

- Triazole Core : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the p-tolyl ring to improve receptor binding .

- Isonicotinamide Moiety : Replace tetrahydrofuran-3-yloxy with bulkier groups (e.g., cyclohexyl) to modulate lipophilicity and membrane permeability .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

Stability and Degradation Pathways

Q: What are the stability considerations under varying conditions? A:

- Hydrolytic Stability : Avoid prolonged exposure to aqueous acidic/basic conditions to prevent cleavage of the tetrahydrofuran-3-yloxy group .

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for triazoles) .

- Light Sensitivity : Store in amber vials under inert gas (N) if conjugated systems (e.g., isonicotinamide) are prone to photodegradation .

Reaction Byproducts and Mitigation

Q: What are common side reactions during synthesis, and how can they be minimized? A:

-

Sulfoxide Formation : Occurs during oxidation of thiol intermediates. Use inert atmospheres (N) and reducing agents (e.g., NaSO) .

-

Incomplete Substitution : Optimize stoichiometry (1.2:1 excess of chloroacetamide) and reaction time .

-

Byproduct Table :

Byproduct Mitigation Strategy Sulfoxides Add antioxidants (e.g., BHT) Unreacted thione Increase reaction temperature (reflux)

Computational Modeling for SAR Studies

Q: How can researchers link structure to activity using computational tools? A:

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .

- Docking Simulations : Dock the compound into target protein active sites (e.g., CYP450 enzymes) using AutoDock Vina .

- Free Energy Calculations : Perform MM-PBSA/GBSA to estimate binding affinities .

Analytical Method Development

Q: What HPLC/LC-MS methods are suitable for purity analysis? A:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/0.1% formic acid (40%→90% over 20 min).

- Detection : UV at 254 nm (triazole absorption) and ESI-MS in positive ion mode .

Toxicity and Safety

Q: What safety precautions are critical during handling? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.